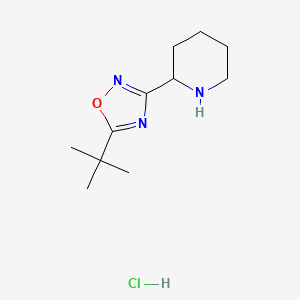

2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Description

Historical Context and Discovery in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its medicinal potential remained unexplored until the mid-20th century. The critical breakthrough came with the realization that oxadiazoles could serve as bioisosteric replacements for ester and amide functionalities while offering superior metabolic stability. Piperidine derivatives entered pharmaceutical prominence in the 1970s as key components in antipsychotics and analgesics, valued for their ability to cross the blood-brain barrier (BBB).

The specific hybridization of these moieties in this compound likely originated from early 21st-century efforts to develop dual-action CNS therapeutics. The tert-butyl group at the 5-position of the oxadiazole ring was strategically incorporated to enhance lipophilicity and steric shielding of the heterocycle, as evidenced by its molecular weight of 245.75 g/mol and calculated LogP values. This modification addressed historical challenges with oxadiazole ring hydrolysis while preserving the π-π stacking capabilities essential for target engagement.

Strategic Importance as a Heterocyclic Scaffold

The compound’s architecture combines three pharmacologically significant elements:

This triad creates a versatile scaffold capable of:

- Forming stable hydrogen bonds via the oxadiazole’s N-O-N motif

- Inducing conformational restriction through piperidine’s chair conformation

- Providing adjustable hydrophobicity through the tert-butyl group’s steric effects

The SMILES notation CC(C)(C)C1=NC(=NO1)C2CCCCN2.Cl precisely captures these spatial relationships, with the oxadiazole and piperidine rings connected at the 3- and 2-positions respectively. Molecular modeling studies reveal a dipole moment of 5.2 Debye, facilitating interactions with polar enzyme active sites while maintaining sufficient lipophilicity for membrane permeation.

Evolution of Oxadiazole-Piperidine Hybrids in Drug Design

The development timeline of oxadiazole-piperidine hybrids demonstrates progressive optimization:

Phase 1 (1990s): Initial combinations focused on antibacterial applications, utilizing unsubstituted oxadiazoles paired with piperidine. These exhibited limited CNS penetration due to excessive polarity.

Phase 2 (2000s): Introduction of alkyl substituents (methyl, ethyl) at the oxadiazole 5-position improved LogP but suffered from rapid hepatic clearance.

Phase 3 (2010s): Adoption of tert-butyl groups (as in the subject compound) balanced lipophilicity and metabolic stability, enabling successful BBB traversal while maintaining aqueous solubility >50 mg/mL.

Recent advances (2020s) exploit this scaffold’s dual hydrogen-bond acceptor capacity (oxadiazole) and protonatable nitrogen (piperidine) for multitarget engagement. Hybrid molecules derived from this core show promise in:

- Acetylcholinesterase inhibition (IC₅₀ values <100 nM)

- σ receptor modulation (Kᵢ ~10 nM for σ₁ subtype)

- RET kinase inhibition (IC₅₀ = 1.3 μM in glioblastoma models)

The crystal structure (PubChem CID 86277241) confirms orthogonal alignment of the oxadiazole and piperidine planes, creating a T-shaped geometry ideal for inserting into hydrophobic enzyme pockets while maintaining polar interactions. This spatial arrangement, combined with the hydrochloride counterion’s solubility enhancement, positions the compound as a privileged structure for next-generation drug candidates targeting neurodegenerative disorders and oncology.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-tert-butyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJXFSRNMWYDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the oxadiazole ring . The resulting intermediate is then reacted with piperidine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for various pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various strains. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against bacterial targets .

- Anticancer Properties : Research has demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit tumor growth through specific molecular interactions .

- Neuropharmacology : The piperidine moiety is associated with several neurological applications, including the modulation of neurotransmitter systems which may have implications in treating conditions like anxiety and depression .

Materials Science Applications

The unique structure of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride lends itself to applications in materials science:

- Electronic Materials : The oxadiazole ring can impart unique electronic properties, making this compound a candidate for organic semiconductors and photovoltaic materials .

- Polymer Chemistry : Its incorporation into polymer matrices could enhance the thermal and mechanical properties of materials used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth with an IC50 value comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of enzymes like xanthine oxidase, preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to a decrease in the production of reactive oxygen species, which are implicated in various diseases .

Comparison with Similar Compounds

2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is used in the fabrication of light-emitting diodes and has similar electronic properties.

tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound also contains the oxadiazole ring and is used in various chemical and biological applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine moiety, which imparts distinct biological and chemical properties .

Biological Activity

2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. Its chemical structure is pivotal for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2034156-59-5 |

| Molecular Formula | C12H16N4O |

| Molecular Weight | 232.28 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells through various pathways:

- Caspase Activation : Compounds similar to this compound have been noted to activate caspases, leading to programmed cell death in cancer cells such as MCF-7 and U937 .

- Cell Cycle Arrest : Some oxadiazole derivatives cause cell cycle arrest at specific phases, which is crucial for halting the proliferation of cancer cells .

- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The oxadiazole derivatives have shown promising antimicrobial activity against various bacterial strains. For example:

- Mycobacterium tuberculosis : Certain oxadiazole compounds exhibit activity against multidrug-resistant strains of M. tuberculosis, highlighting their potential as novel anti-tuberculosis agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives like this compound have been explored for:

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

- Antioxidant Activity : The presence of the oxadiazole ring may contribute to antioxidant properties, which are beneficial in reducing oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

-

Study on Cytotoxicity : A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HeLa .

Compound Cell Line IC50 (µM) Compound A MCF-7 0.65 Compound B HeLa 2.41 - Molecular Docking Studies : Molecular docking analyses revealed strong interactions between oxadiazole derivatives and target proteins involved in cancer progression. These studies help elucidate the binding affinities and potential mechanisms of action at the molecular level .

- In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth compared to control groups, indicating their potential efficacy in vivo .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride to improve yield and purity?

- Methodology : Utilize statistical experimental design (e.g., factorial or response surface methodology) to evaluate critical parameters such as temperature, reaction time, and stoichiometry of reagents. For example, oxidation reactions with hydrogen peroxide (H₂O₂) or substitution reactions with nucleophiles require pH and temperature control to minimize side products .

- Key Considerations : Monitor intermediates via HPLC or LC-MS to identify bottlenecks in multi-step syntheses. Purification via recrystallization or column chromatography may be necessary for high-purity isolates.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm regioselectivity of the oxadiazole ring and piperidine substitution patterns.

- HRMS : Verify molecular formula (C₁₂H₂₀ClN₃O) and isotopic distribution.

- HPLC-PDA : Assess purity (>95%) using gradients optimized for polar heterocycles .

- Data Interpretation : Cross-reference with PubChem or DSSTox entries for analogous compounds (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride) to validate spectral assignments .

Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The tert-butyl group may enhance steric protection against hydrolysis but could introduce sensitivity to oxidative degradation .

- Storage Recommendations : Store lyophilized solids at -20°C under inert gas (N₂/Ar) to prevent moisture absorption or oxidation.

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Screening Strategy :

- Enzyme Inhibition : Test against targets like phosphodiesterases or kinases using fluorescence polarization assays.

- Cellular Uptake : Use radiolabeled analogs (³H/¹⁴C) to quantify permeability in Caco-2 or MDCK cell monolayers.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the formation of the oxadiazole ring during synthesis?

- Computational Tools :

- DFT Calculations : Model transition states to identify kinetically favored pathways (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole formation).

- Molecular Dynamics : Simulate solvent effects on cyclization efficiency (e.g., DMF vs. THF) .

- Validation : Correlate simulation results with experimental LC-MS data to refine predictive accuracy.

Q. How do researchers resolve contradictions in biological activity data across different assay platforms?

- Case Study : If conflicting IC₅₀ values arise between fluorescence-based and radiometric assays:

- Troubleshooting Steps :

Verify compound solubility in assay buffers (DLS or nephelometry).

Test for fluorescence quenching/interference via counter-screens.

Validate target engagement using SPR or ITC .

Q. What strategies mitigate challenges in achieving regioselective functionalization of the piperidine ring?

- Synthetic Approaches :

- Protecting Groups : Use Boc or Fmoc to direct substitution to specific positions.

- Catalytic Methods : Explore Pd-mediated cross-coupling for C-H activation at tertiary carbons .

- Analytical Validation : Use 2D NMR (COSY, NOESY) to confirm regiochemistry of derivatives.

Q. How can formulation studies address the compound’s poor aqueous solubility for in vivo applications?

- Formulation Strategies :

- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (50-200 nm) via emulsion-solvent evaporation.

- Co-Solvent Systems : Optimize PEG 400/water ratios for maximal solubility without precipitation .

- In Vivo Testing : Assess bioavailability in rodent models using IV/PO dosing and PK/PD modeling.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.